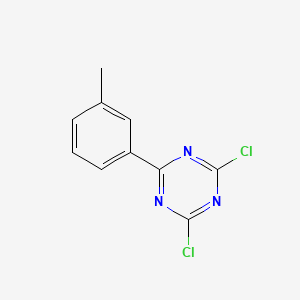
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and a 3-methylphenyl group attached to the triazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by the amine group of 3-methylphenylamine, resulting in the formation of the desired triazine compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, aniline, and thiourea are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-dimethoxy-6-(3-methylphenyl)-1,3,5-triazine or 2,4-diamino-6-(3-methylphenyl)-1,3,5-triazine can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine depends on its application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the triazine ring allows it to form strong interactions with nucleophilic sites in proteins and DNA, which can result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Lacks the methyl group, which may affect its reactivity and biological activity.
2,4-Dichloro-6-(4-methylphenyl)-1,3,5-triazine: The position of the methyl group can influence the compound’s properties.
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness: 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-6-(3-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVZISQEKKDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

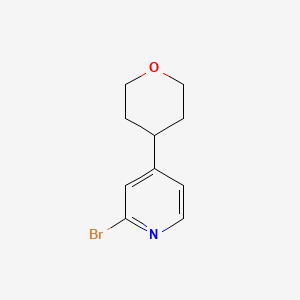
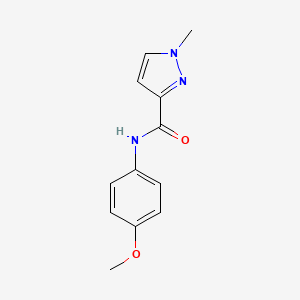
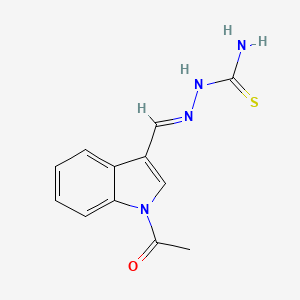
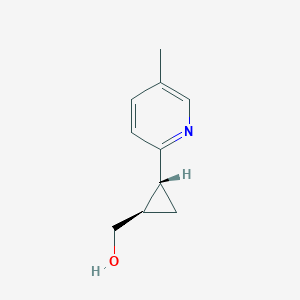
![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11712935.png)
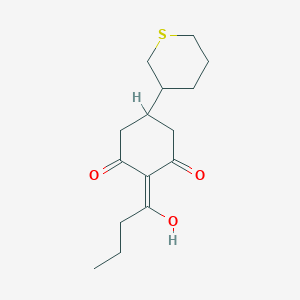
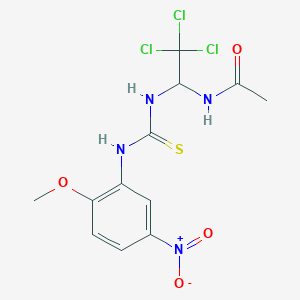
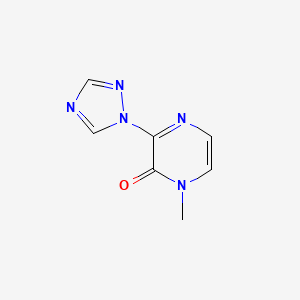
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
